1-(2-Aminoethyl)-3-phenylurea hydrochloride
Description
1-(2-Aminoethyl)-3-phenylurea hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an aminoethyl group and a phenylurea moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-phenylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H2,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGONGSVMPIXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Chloride Intermediate Method
This two-step approach avoids handling volatile isocyanates. First, phenyl chloroformate (PhOCOCl) reacts with 2-aminoethylamine to form a carbamate intermediate, which is then treated with ammonia to yield the urea:
$$
\text{PhOCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{PhOCOHNCH}2\text{CH}2\text{NH}2 + \text{HCl}
$$
$$
\text{PhOCOHNCH}2\text{CH}2\text{NH}2 + \text{NH}3 \rightarrow \text{PhNHCONHCH}2\text{CH}2\text{NH}2 + \text{H}_2\text{O}
$$
Optimization :
Halogenated Precursor Substitution
A halogenated analog, such as 1-(2-bromoethyl)-3-phenylurea, can undergo nucleophilic substitution with ammonia:
$$
\text{PhNHCONHCH}2\text{CH}2\text{Br} + \text{NH}3 \rightarrow \text{PhNHCONHCH}2\text{CH}2\text{NH}2 + \text{HBr}
$$
The hydrochloride salt is obtained via HCl treatment.
Advantages :
Patent-Inspired Methods Using Phenyl Chloroformate
Adapting methodologies from CN103880738A, phenyl chloroformate reacts with 2-aminoethylamine in the presence of a base (e.g., triethylamine):
$$
\text{PhOCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{PhNHCONHCH}2\text{CH}2\text{NH}2 + \text{HCl}
$$
Key Modifications :
- Solvent : THF or DMF enhances solubility.
- Workup : Distillation under reduced pressure removes excess reagents.
- Purity : >98% after recrystallization.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction rates. Ethanol/water mixtures facilitate salt crystallization.
Catalytic Systems
Temperature Control
Low temperatures (0–5°C) minimize side reactions during isocyanate coupling. Elevated temperatures (60–80°C) accelerate substitution reactions.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Direct Isocyanate Coupling | 85 | 99 | High | Isocyanate toxicity |
| Carbamoyl Chloride Route | 75 | 98 | Moderate | Chloroformate handling |
| Halogen Substitution | 70 | 97 | Low | Ammonia gas use |
| Patent-Inspired Method | 80 | 98.5 | High | Solvent recovery costs |
Industrial Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-phenylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
Pharmaceutical Development
1-(2-Aminoethyl)-3-phenylurea hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy in drug formulation. For instance:
- Therapeutic Properties : Studies have indicated its potential as an anti-cancer agent and its effectiveness against various microbial strains, suggesting a broad therapeutic application spectrum .
- Receptor Interaction : The compound has been shown to interact with dopamine receptors (D1-D5), indicating potential implications in neuropharmacology and behavioral studies .
Biochemical Research
In biochemical research, this compound is utilized for studying enzyme inhibition and receptor interactions. This provides insights into cellular processes and therapeutic targets:
- Enzyme Inhibition Studies : It has been employed to investigate the inhibition of specific enzymes, contributing to the understanding of metabolic pathways .
- Biochemical Probes : The compound serves as a biochemical probe in various biological studies, aiding in the exploration of molecular mechanisms within cells .
Agricultural Chemistry
The compound is also applied in agricultural chemistry for developing agrochemicals that enhance crop yield and resistance to pests:
- Growth Regulation : Research indicates that it can act as a growth regulator, promoting healthier plant growth and improving crop yields .
- Sustainable Practices : Its application contributes to sustainable farming practices by reducing the need for harmful pesticides .
Material Science
In material science, this compound is explored for its potential in creating novel polymers and coatings:
- Polymer Development : The compound's unique structure allows it to be used as a building block for synthesizing complex materials with enhanced properties .
- Durability Improvement : It is investigated for its ability to improve the durability and performance of coatings used in various industrial applications .
Diagnostic Tools
The compound is utilized in formulating diagnostic agents that aid in detecting specific biological markers:
- Medical Diagnostics : Its application in diagnostic assays enhances the accuracy of medical tests by providing reliable results .
Table 1: Summary of Applications
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Potential anti-cancer and antimicrobial activities |
| Biochemical Research | Enzyme inhibition studies | Insights into cellular processes |
| Agricultural Chemistry | Growth regulation and pest resistance | Contribution to sustainable farming practices |
| Material Science | Polymer and coating development | Improved durability and performance |
| Diagnostic Tools | Formulation of diagnostic agents | Enhanced accuracy in detecting biological markers |
Case Study 1: Neuropharmacological Research
A study conducted on rats demonstrated that this compound acted as a selective antagonist at beta-adrenoceptors, highlighting its potential for treating conditions related to neurotransmitter imbalances .
Case Study 2: Agricultural Application
Research indicated that when applied as a growth regulator, this compound significantly increased crop yields in controlled experiments, showcasing its effectiveness in enhancing agricultural productivity .
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-phenylurea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-phenylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(2-Aminoethyl)-3-phenylcarbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-(2-Aminoethyl)-3-phenylurea hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(2-Aminoethyl)-3-phenylurea hydrochloride is a synthetic organic compound with the molecular formula C₉H₁₃N₃O- HCl. Despite its structural similarities to known bioactive compounds, comprehensive research on its biological activity is limited. This article aims to summarize the available information on its biological properties, potential mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound features a urea moiety and an aminoethyl group, which are common in various biologically active molecules. The positive charge from the hydrochloride salt likely resides on the terminal amine group, influencing its solubility and interaction with biological targets.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its structural components suggest several potential activities:
- Urea Moiety : Known to be present in various pharmaceuticals, this group may contribute to interactions with enzymes or receptors.
- Aminoethyl Group : Commonly found in bioactive molecules, this feature may facilitate cellular uptake or receptor binding.
Pharmacological Potential
Research indicates that compounds with similar structures can exhibit significant pharmacological effects. For instance, studies have shown that urea derivatives can act as enzyme inhibitors or receptor antagonists:
- β-Adrenoceptor Antagonism : Some phenylurea derivatives have demonstrated selective antagonistic effects on β-adrenoceptors, which could be a potential area of exploration for this compound .
Case Studies and Experimental Findings
Due to the lack of direct studies on this compound, we can draw insights from related compounds:
Table 1: Related Compounds and Their Activities
| Compound Name | Activity | Reference |
|---|---|---|
| Phenylurea Derivative A | β-Adrenoceptor antagonist | |
| Phenylisocyanate-derived Urea | Enzyme inhibitor | |
| Urea-based Compound B | Cytotoxic effects in vitro |
These findings suggest that this compound may possess similar properties warranting further investigation.
The exact mechanisms of action for this compound remain largely unknown due to limited research. However, based on structural analysis, we can hypothesize:
- Receptor Interaction : The aminoethyl group may enhance binding to certain receptors or enzymes.
- Enzyme Inhibition : The urea moiety might interact with active sites of enzymes, potentially inhibiting their function.
Future Research Directions
Given the potential biological activities suggested by its structure, future research should focus on:
- In Vitro Studies : Conducting assays to evaluate receptor binding affinities and enzyme inhibition.
- In Vivo Studies : Exploring pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Synthesizing analogs to enhance potency and selectivity for specific biological targets.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(2-Aminoethyl)-3-phenylurea hydrochloride, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves coupling 2-aminoethylamine with substituted phenyl isocyanates under controlled conditions. Evidence from analogous compounds (e.g., fluorophenyl derivatives) suggests yields ranging from 88% to 100% when using polar aprotic solvents like DMF or THF at 0–25°C . Optimization strategies include:
- Stoichiometric control : Maintaining a 1:1 molar ratio of amine to isocyanate to minimize side reactions.
- Temperature modulation : Lower temperatures (0–5°C) reduce byproduct formation, while gradual warming ensures complete reaction.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .
Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and ethylamine chain protons (δ 2.8–3.5 ppm for CH₂NH₂). ¹³C NMR verifies the urea carbonyl (~158 ppm) and phenyl carbons .
- HPLC-MS : Validates molecular weight (e.g., C₁₀H₁₄ClN₃O theoretical ~227.7 g/mol) and purity (>98%) .
Advanced: How does the substitution pattern on the phenyl ring (e.g., electron-withdrawing/donating groups) influence the compound’s β₁-adrenoceptor selectivity, and what experimental models are used to assess this?
Fluorophenyl derivatives (e.g., 4-fluoro substitution) exhibit enhanced β₁-selectivity due to hydrophobic interactions with receptor subpockets. Experimental validation involves:
- In vitro assays : Radioligand binding studies using CHO-K1 cells expressing human β₁/β₂-ARs.
- Functional cAMP assays : Measuring agonist-induced cAMP production to quantify partial vs. full agonism .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities based on substituent electronic profiles .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Mitigation strategies include:
- Metabolic profiling : Liver microsome assays to identify degradation pathways (e.g., oxidation of the ethylamine chain).
- Formulation optimization : Encapsulation in liposomes or PEGylation to enhance plasma stability .
- Dose-response refinement : Adjusting in vivo dosing regimens to match effective in vitro concentrations .
Advanced: What strategies are recommended for ensuring the compound’s stability under varying pH and temperature conditions during storage and experimentation?
Stability studies indicate:
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >8); buffers like phosphate (pH 6–7) are ideal .
- Temperature control : Store at –20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .
- Lyophilization : Freeze-drying enhances long-term stability (>12 months) with minimal loss of activity .
Advanced: How can computational chemistry tools (e.g., DFT, MD simulations) guide the design of derivatives with improved pharmacokinetic properties?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize substituent effects on solubility.
- Molecular Dynamics (MD) : Simulates receptor-ligand interactions over time to refine binding kinetics (e.g., residence time on β₁-AR).
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity profiles for derivative prioritization .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (WGK 3 hazard classification) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders.
- Spill management : Neutralize with 5% acetic acid and dispose via approved chemical waste channels .
Advanced: What are the limitations of current synthetic routes, and how can green chemistry principles be applied to improve sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
